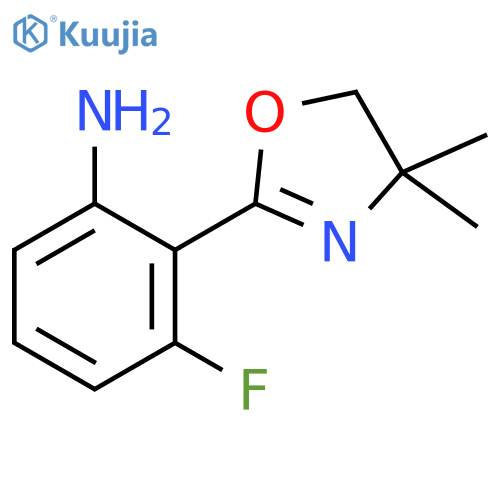

Cas no 1801443-88-8 (2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline)

1801443-88-8 structure

商品名:2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline

CAS番号:1801443-88-8

MF:C11H13FN2O

メガワット:208.232125997543

CID:5103286

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline 化学的及び物理的性質

名前と識別子

-

- 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline

-

- インチ: 1S/C11H13FN2O/c1-11(2)6-15-10(14-11)9-7(12)4-3-5-8(9)13/h3-5H,6,13H2,1-2H3

- InChIKey: YYVQLSRKUSXDFG-UHFFFAOYSA-N

- ほほえんだ: C1(N)=CC=CC(F)=C1C1=NC(C)(C)CO1

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM536955-1g |

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline |

1801443-88-8 | 95%+ | 1g |

$1192 | 2023-02-17 |

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline 関連文献

-

M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

1801443-88-8 (2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline) 関連製品

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量